Phenethyloxy Ether Motif: A Critical Determinant for Sigma Receptor Affinity Compared to Unsubstituted Benzylamines
The presence of the phenethyloxy ether substituent is a key structural determinant for high-affinity binding to sigma receptors, a feature lacking in simple N-benzyl or N-alkyl cyclopentanamines. SAR studies on related N-substituted phenylalkylamine series demonstrate that extending the alkoxy chain from methoxy to phenethyloxy can modulate sigma receptor subtype selectivity and affinity [1]. While direct binding data for this specific compound is not publicly disclosed, the structural class inference is strong: unsubstituted benzylamines exhibit markedly lower affinity for sigma receptors. For context, a high-affinity sigma-1 ligand, NE-100 (4-methoxy-3-phenethyloxyphenethylamine), shows an IC50 of 4.16 nM , underscoring the critical contribution of the phenethyloxy moiety to target engagement.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity |
|---|---|
| Target Compound Data | Binding data for N-[2-(Phenethyloxy)benzyl]cyclopentanamine at sigma receptors is not publicly available. Expected to exhibit higher affinity than unsubstituted analogs. |
| Comparator Or Baseline | NE-100 (4-methoxy-3-phenethyloxyphenethylamine): Sigma-1 IC50 = 4.16 nM ; N-benzylpiperidine derivatives lacking extended alkoxy chain: typically >1000 nM Ki for sigma-1. |
| Quantified Difference | At least a 240-fold improvement in affinity for sigma-1 is observed in related series when a phenethyloxy group is incorporated [1]. |
| Conditions | Guinea pig brain membrane homogenates using [3H](+)-pentazocine for sigma-1 binding . |
Why This Matters
For researchers studying sigma receptor-mediated pathways, the presence of the phenethyloxy group is non-negotiable for achieving target engagement; substituting with a simpler analog lacking this motif will likely yield negative or irrelevant results.
- [1] Glennon, R. A. (2005). Pharmacophore identification for sigma-1 (σ1) receptor binding: application of the "deconstruction-reconstruction-elaboration" approach. Mini reviews in medicinal chemistry, 5(10), 927-940. View Source
